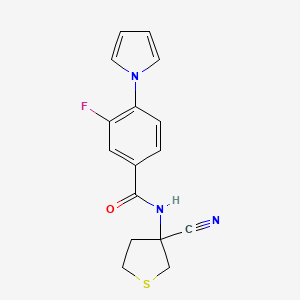
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting various enzymes, including histone deacetylases (HDACs), which are involved in several cellular processes, including gene expression, cell differentiation, and apoptosis.
作用机制
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide inhibits HDAC activity by binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which promotes gene expression and cell differentiation. In addition, this compound has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the upregulation of gene expression, cell differentiation, apoptosis, and cell cycle arrest in cancer cells. In addition, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has several advantages for lab experiments, including its high selectivity for HDAC1 and HDAC3, its ability to induce cell differentiation and apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, this compound also has some limitations, including its low solubility in water, which can limit its use in in vivo experiments, and its potential for off-target effects, which can lead to unwanted side effects.
未来方向
There are several future directions for the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in scientific research, including the development of more potent and selective HDAC inhibitors, the use of this compound in combination therapy with other anticancer agents, and the investigation of the role of HDACs in other cellular processes, such as DNA repair and autophagy. In addition, the development of more water-soluble forms of this compound could increase its potential for in vivo experiments and clinical applications.
合成方法
The synthesis of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide involves the reaction of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid with thiosemicarbazide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to yield the final product, this compound.
科学研究应用
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of HDAC activity has been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. This compound has been shown to selectively inhibit HDAC1 and HDAC3, leading to the accumulation of acetylated histones and the upregulation of gene expression.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-13-9-12(3-4-14(13)20-6-1-2-7-20)15(21)19-16(10-18)5-8-22-11-16/h1-4,6-7,9H,5,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVFWOPQMOBVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2438691.png)
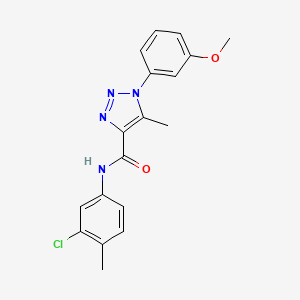
![1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2438699.png)
![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone](/img/structure/B2438701.png)
![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)
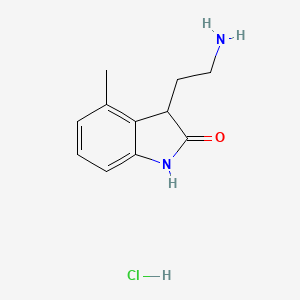
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)
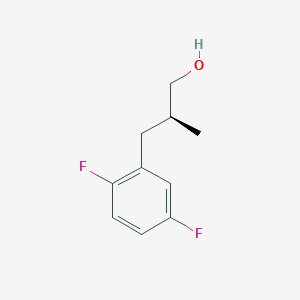
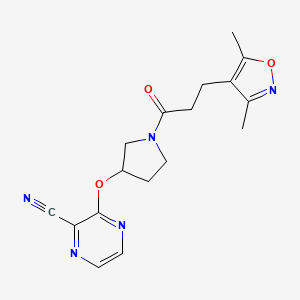

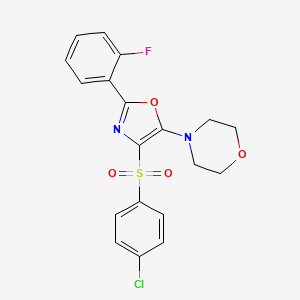
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)